2,6-Dibromo-4-methoxypyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2,6-dibromo-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLLPCQLOGKHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447778 | |
| Record name | 2,6-DIBROMO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117873-72-0 | |
| Record name | 2,6-DIBROMO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 2,6 Dibromo 4 Methoxypyridine
Precursor Synthesis and Starting Material Derivatization
The synthesis of 2,6-dibromo-4-methoxypyridine can be approached from two main classes of precursors: those derived from 4-methoxypyridine (B45360) and those built upon a dibromopyridine framework. Each pathway presents distinct chemical transformations and strategic considerations.
Approaches from 4-Methoxypyridine Precursors
Syntheses commencing with 4-methoxypyridine involve the initial formation of this precursor followed by electrophilic substitution to introduce the bromine atoms.
A key strategy for the functionalization of pyridine (B92270) rings is directed ortho-metalation (DoM), where a substituent directs the deprotonation to an adjacent position. In the context of 4-methoxypyridine, the methoxy (B1213986) group can direct lithiation. However, research has shown that this is primarily effective for mono-bromination at the C-2 position.
The conversion of 4-methoxypyridine to 2-bromo-4-methoxypyridine (B110594) can be accomplished using Fort's BuLi-LiDMAE base (a combination of n-butyllithium and lithium N,N-dimethylethanolamide) to selectively lithiate the C-2 position. acs.org The resulting lithiated intermediate is then quenched with a bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, to yield the mono-brominated product. acs.org While this method is effective for producing 2-bromo-4-methoxypyridine, a direct and high-yield synthesis of this compound from 4-methoxypyridine via a one-pot lithiation/bromination sequence is not prominently documented in the reviewed literature. Some studies note that direct bromination of 4-methoxypyridine under different conditions can lead to other isomers or complex mixtures. nih.gov
| Step | Reagents & Conditions | Product | Reference |
| 1. Lithiation | 4-methoxypyridine, BuLi-LiDMAE, hexanes/THF, -78°C to RT | 2-lithio-4-methoxypyridine | acs.org |
| 2. Bromination | 1,2-dibromo-1,1,2,2-tetrachloroethane | 2-bromo-4-methoxypyridine | acs.org |
The precursor, 4-methoxypyridine, is itself commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction. acs.orgchemicalbook.com This process typically involves the reaction of an inexpensive and commercially available 4-halopyridine, such as 4-chloropyridine (B1293800) hydrochloride, with sodium methoxide (B1231860). acs.orgchemicalbook.com The pyridine ring, being electron-deficient, is activated towards attack by nucleophiles, particularly at the 2- and 4-positions. The methoxide ion displaces the halide (e.g., chloride) at the C-4 position to form the desired 4-methoxy-substituted pyridine ring. This method provides a reliable and straightforward route to the key starting material required for subsequent derivatization. acs.orgchemicalbook.com
| Starting Material | Reagents & Conditions | Product | Reference |
| 4-Chloropyridine hydrochloride | Sodium methoxide (NaOMe), Methanol (B129727) (MeOH) | 4-Methoxypyridine | acs.orgchemicalbook.com |
Pathways from Dibromopyridine Scaffolds
An alternative strategic approach involves starting with a pre-existing dibromopyridine ring and introducing the methoxy group at the C-4 position.
The reaction between 2,6-dibromo-3-aminopyridine and sodium methoxide has been investigated as a route to functionalized pyridines. Research published by the American Chemical Society demonstrates that this reaction proceeds via a nucleophilic aromatic substitution. However, the substitution occurs selectively at the C-2 position, displacing one of the bromine atoms, rather than introducing a methoxy group at the C-4 position. nih.gov The product of this reaction is 6-bromo-2-methoxy-3-aminopyridine. nih.gov This outcome indicates that this specific pathway does not yield the target this compound. The amino group at the C-3 position and the remaining bromine at the C-6 position influence the regioselectivity of the methoxide attack, favoring substitution at the more activated C-2 position. nih.gov
A more complex but effective pathway to appropriately substituted dibromopyridines starts with 2,6-dibromopyridine (B144722). This route involves the formation of a pyridine N-oxide to direct subsequent functionalization at the C-4 position.
The synthesis begins with the oxidation of 2,6-dibromopyridine, for instance with hydrogen peroxide, to form 2,6-dibromopyridine N-oxide. acs.org This N-oxide is a key intermediate because the N-oxide group activates the C-4 position for electrophilic attack. Subsequent nitration, typically with a mixture of nitric and sulfuric acid, introduces a nitro group regioselectively at the C-4 position, yielding 2,6-dibromo-4-nitropyridine (B61615) N-oxide. acs.orgresearchgate.net
From this intermediate, the target methoxy group is not installed by direct substitution of the nitro group. Instead, a reduction step is employed. The use of iron in a suitable solvent simultaneously reduces the nitro group to an amino group and removes the N-oxide functionality, affording 4-amino-2,6-dibromopyridine. acs.org To arrive at the final product, the 4-amino group would then need to be converted to a methoxy group. This could theoretically be achieved through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by reaction with a methanol-containing reagent, although specific literature for this final step on this substrate was not identified in the reviewed sources. nih.govheteroletters.org
It is noteworthy that attempts to directly react 2,6-dibromo-4-nitropyridine with sodium methoxide resulted in the substitution of the highly reactive bromine atoms, leading to a mixture of mono- and di-methoxy products, rather than displacement of the nitro group. acs.org
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Reference |
| 1. Oxidation | 2,6-Dibromopyridine | Hydrogen Peroxide (H₂O₂) | 2,6-Dibromopyridine N-oxide | acs.org |
| 2. Nitration | 2,6-Dibromopyridine N-oxide | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 2,6-Dibromo-4-nitropyridine N-oxide | acs.orgresearchgate.net |
| 3. Reduction | 2,6-Dibromo-4-nitropyridine N-oxide | Iron (Fe) | 4-Amino-2,6-dibromopyridine | acs.org |
Advanced Synthetic Strategies
Modern synthetic chemistry offers sophisticated pathways to control the regiochemistry of pyridine functionalization, which can be challenging due to the electronic nature of the heterocycle. researchgate.net Strategies such as regioselective halogenation and directed metalation have become pivotal in accessing specific substitution patterns.
Direct bromination of the pyridine ring is a fundamental approach. The regioselectivity is heavily influenced by the electronic properties of existing substituents and the reaction conditions employed. thieme-connect.dethieme-connect.com For 4-methoxypyridine, the electron-donating methoxy group activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho to it (C2 and C6). daneshyari.com
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic chemistry, serving as a convenient source of electrophilic bromine or the bromine radical (Br•). wikipedia.org It is often preferred over molecular bromine (Br₂) because it allows for milder reaction conditions and can minimize the formation of hazardous byproducts like HBr. daneshyari.com In the context of activated aromatic systems, including methoxypyridines, NBS facilitates electrophilic aromatic substitution. daneshyari.comorganic-chemistry.org
The reaction between an activated pyridine and NBS typically proceeds by adding NBS to a solution of the substrate in a suitable solvent, often in darkness to prevent radical side reactions. thieme-connect.com For substrates like 4-methoxypyridine, the methoxy group strongly directs bromination to the C2 and C6 positions. The use of two equivalents of NBS can lead to the formation of the desired 2,6-dibrominated product. researchgate.net
The choice of solvent and the nature of the substituents on the pyridine ring are critical factors that dictate the outcome and regioselectivity of bromination reactions. thieme-connect.deresearchgate.net The reactivity of substituted pyridines with NBS generally follows the order of activating strength: amino > hydroxy > methoxy. thieme-connect.deresearchgate.net
Solvents can significantly impact the reaction pathway. Studies on activated pyridines have explored a range of solvents with varying polarities, such as carbon tetrachloride (CCl₄), acetonitrile (B52724) (CH₃CN), and methanol (CH₃OH). thieme-connect.com In many cases, nonpolar solvents like CCl₄ are effective for achieving high yields of di-brominated products when using 2 equivalents of NBS with activated pyridines like 2-hydroxy and 4-hydroxypyridines. thieme-connect.com The competition between side-chain bromination (a radical pathway) and aromatic ring bromination (an electrophilic pathway) can also be influenced by the solvent. daneshyari.com For instance, the use of aqueous conditions with NBS can favor electrophilic aromatic bromination. organic-chemistry.org
The following table summarizes research findings on the bromination of various activated pyridines, illustrating the impact of solvents and substituents.
| Starting Material | Brominating Agent | Solvent | Product(s) | Yield (%) | Citation |
| 4-Aminopyridine | 2 equiv. NBS | CCl₄ | 2,6-Dibromo-4-aminopyridine | ~100 | thieme-connect.com |
| 4-Hydroxypyridine | 2 equiv. NBS | CCl₄ | 2,6-Dibromo-4-hydroxypyridine | ~100 | thieme-connect.com |
| 4-Methoxyanisole | NBS | Acetonitrile | para-Bromoanisole | 98 | organic-chemistry.org |
| 2-Methoxyacetophenone | NBS / p-TSA | (Solvent-free) | 2-Methoxy-α-bromoacetophenone | High | researchgate.net |
| 2-Methoxyacetophenone | NBS / p-TSA | Water | Ring brominated products | - | researchgate.net |
Metal-mediated reactions provide a powerful and highly regioselective alternative for the functionalization of pyridine rings, often under milder conditions than classical electrophilic substitution. These methods include directed ortho metalation (DoM) and metal-halogen exchange. arkat-usa.orgresearchgate.net
Directed ortho metalation (DoM) involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). clockss.orgharvard.edu The resulting organometallic intermediate can then react with a variety of electrophiles to introduce a functional group with high regiocontrol. clockss.org
For 4-methoxypyridine, the methoxy group can act as a DMG. However, simple organolithium reagents often direct metalation to the C3 position. arkat-usa.org To achieve C2-lithiation, more specialized reagents are necessary. One effective method utilizes Fort's BuLi-LiDMAE (lithium N,N-dimethylethanolamine) base to deprotonate the C2 position, which can then be quenched with a bromine source like 1,2-dibromotetrachloroethane (B50365) to yield 2-bromo-4-methoxypyridine. arkat-usa.orgresearchgate.net A subsequent metalation at the remaining ortho position (C6) would be required to form the dibrominated product.
The table below presents findings from directed lithiation studies on 4-methoxypyridine.
| Substrate | Lithiating Agent | Electrophile (E) | Product | Yield (%) | Citation |
| 4-Methoxypyridine | PhLi | I₂ | 3-Iodo-4-methoxypyridine | - | arkat-usa.org |
| 4-Methoxypyridine | BuLi-LiDMAE | 1,2-Dibromotetrachloroethane | 2-Bromo-4-methoxypyridine | - | arkat-usa.orgresearchgate.net |
| 4-Methoxypyridine | LDA | BrCN | 3-Bromo-4-methoxypyridine | 67 | clockss.org |
| 4-Methoxypyridine | LDA | I₂ | 3-Iodo-4-methoxypyridine | 76 | clockss.org |
More advanced TMP (2,2,6,6-tetramethylpiperidide)-based reagents, such as TMPMgCl·LiCl, have been developed to metalate pyridines with high functional group tolerance at room temperature, overcoming issues of 1,2-addition that can occur with organolithium reagents. harvard.edu
Metal-halogen exchange is another powerful technique for generating functionalized pyridines. This reaction involves treating a halopyridine with an organometallic reagent (typically organolithium or Grignard reagents) to replace the halogen atom with a metal. mdpi.comnih.gov This method is particularly useful for preparing specific organopyridine intermediates that are not accessible via direct deprotonation.
For the synthesis of this compound, a relevant strategy could involve starting with a tribrominated pyridine followed by a selective exchange and methoxylation, or starting with a dibrominated pyridine and performing a selective exchange. For instance, treating 2,6-dibromopyridine with one equivalent of n-butyllithium or a Grignard reagent like iPrMgCl·LiCl ("Turbo Grignard") can achieve a selective mono-metal-halogen exchange to form a 2-bromo-6-lithiopyridine or its magnesiated analogue. mdpi.comresearchgate.net This intermediate can then be further functionalized.
Studies on 2,5-dibromo-4-methoxypyridine (B2608117) have shown that metal-halogen exchange with n-BuLi occurs selectively at the 5-position. arkat-usa.orgresearchgate.net The regioselectivity of these exchanges can be controlled by factors such as reaction time and temperature, enabling the synthesis of complex, asymmetrically substituted pyridines. arkat-usa.orgsmolecule.com
Metal-Mediated Approaches
Halogen Dance Rearrangements in Dibromopyridines
The "halogen dance" is a fascinating and synthetically useful isomerization reaction observed in halogenated aromatic and heteroaromatic compounds under the influence of a base. rsc.orgclockss.org This rearrangement involves the migration of a halogen atom from one position to another on the aromatic ring. clockss.org The process is of significant interest in the synthesis of substituted pyridines as it allows for the functionalization of positions that are not easily accessible through conventional methods. researchgate.net
Initially discovered by chance, the halogen dance has evolved into a valuable tool for synthetic chemists. clockss.org The reaction typically proceeds via a metalated intermediate. In the context of dibromopyridines, treatment with a strong base, such as lithium diisopropylamide (LDA) or n-butylithium (n-BuLi), can lead to deprotonation at a position ortho to a bromine atom. clockss.orgchemrxiv.org This is followed by a series of intermolecular or intramolecular halogen and metal transpositions, resulting in a thermodynamically more stable regioisomer. rsc.orgresearchgate.net A critical requirement for a synthetically useful halogen dance is a thermodynamic gradient that drives the selective rearrangement. rsc.org
The typical pattern for halogen dance reactions in pyridine compounds is a 1,2-halogen shift. clockss.org For instance, in the case of 2,3-dibromopyridine (B49186), the bromine atom can "dance" to an adjacent position upon treatment with a suitable base. chemrxiv.org Recent advancements have shown that catalytic amounts of potassium hexamethyldisilazide (KHMDS) can dramatically accelerate this bromine-metal exchange, facilitating the reaction within minutes. chemrxiv.org This ultra-fast halogen dance has been successfully applied to various bromoarenes, including bromopyridines, to introduce a range of electrophiles at the new position of the translocated bromo group. chemrxiv.org
A key benefit of the halogen dance is its ability to converge mixtures of regioisomeric bromopyridines into a single, desired 4-substituted product. rsc.orgrsc.org This is particularly advantageous when dealing with bromination reactions that yield unselective mixtures of isomers. rsc.org For example, the 4-selective etherification of a 2,6-disubstituted pyridine has been achieved by taking advantage of this rearrangement, highlighting the synthetic utility of the halogen dance in complex molecule synthesis. rsc.org
Interactive Table: Conditions for Halogen Dance in Bromopyridines
| Substrate | Base/Catalyst | Reaction Time | Product | Yield (%) |
| 2,3-Dibromopyridine | 10 mol% KHMDS, then LDA and I₂ | 1 min | 3-Iodopyridine | 89 |
| 2,3-Dibromopyridine | LDA, then I₂ | 60 min | 3-Iodopyridine | ~40 |
Data sourced from kinetic analysis of the reaction. chemrxiv.org
The mechanism is thought to involve pyridyne intermediates, especially in base-catalyzed isomerizations of 3-bromopyridines to 4-bromopyridines. rsc.org This understanding allows for the development of tandem isomerization and selective interception strategies, providing a powerful approach to aryl halide functionalization. rsc.org
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. The focus is on developing methods that are more environmentally friendly, safer, and more efficient.
One key aspect of green chemistry is the use of less hazardous and more sustainable reagents. A notable example in the context of brominated pyridines is the use of dibromohydantoin as a brominating agent instead of traditional reagents like elemental bromine or N-bromosuccinimide (NBS). google.com Dibromohydantoin is considered a more environmentally friendly option due to its stability, high effective bromine content, and high reactivity, which can lead to higher yields and simpler operations under milder conditions. google.comsmolecule.com The use of carbon tetrachloride as a solvent in this process, however, is a significant drawback from a green chemistry perspective due to its toxicity and environmental impact. google.com
Another green chemistry principle is the reduction of waste and byproducts. The development of highly regioselective reactions is crucial in this regard. For instance, methods that can selectively brominate the desired positions on the pyridine ring without producing a mixture of isomers reduce the need for complex and wasteful purification steps.
Microwave-assisted organic synthesis represents another green chemical approach that has been applied to the synthesis of various heterocyclic compounds. univpancasila.ac.id This technique often leads to significantly shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, which aligns well with the goals of green chemistry. univpancasila.ac.id While specific application to this compound synthesis is not detailed in the provided context, the general success of microwave-assisted synthesis for related heterocyclic compounds suggests its potential as a greener alternative to conventional heating methods. univpancasila.ac.id
The optimization of reaction conditions to improve yield and reduce reaction time also contributes to a greener process. For example, in the synthesis of 2,6-dibromomethylpyridine, careful control over the addition rate of the brominating agent and initiator was found to minimize the formation of polybrominated side products, thereby increasing the purity and yield of the target product. google.com
The following table summarizes some green chemistry considerations in the synthesis of brominated pyridines:
| Green Chemistry Principle | Traditional Method | Greener Alternative/Consideration |
| Safer Reagents | Elemental Bromine, NBS | Dibromohydantoin |
| Atom Economy/Waste Reduction | Non-selective bromination leading to isomeric mixtures | Highly regioselective synthesis, tandem reactions |
| Energy Efficiency | Conventional heating | Microwave-assisted synthesis |
| Safer Solvents | Carbon Tetrachloride | Exploration of less toxic and more benign solvents |
Chemical Reactivity and Transformation of 2,6 Dibromo 4 Methoxypyridine
Nucleophilic Substitution Reactions
Nucleophilic substitution is a primary mode of reaction for 2,6-dibromo-4-methoxypyridine, allowing for the introduction of a variety of functional groups onto the pyridine (B92270) core. These reactions can occur at the bromine-bearing carbon centers or at the pyridine nitrogen atom.
The bromine atoms at the 2- and 6-positions of the pyridine ring are susceptible to displacement by nucleophiles. This reactivity is a cornerstone for the synthesis of more complex substituted pyridine derivatives.
This compound can undergo nucleophilic aromatic substitution with alkoxy groups. For instance, the synthesis of this compound can be achieved by reacting 2,4,6-tribromopyridine (B1317647) with sodium methoxide (B1231860) in methanol (B129727), where a methoxy (B1213986) group displaces one of the bromine atoms. This indicates the susceptibility of the carbon-bromine bond to cleavage by alkoxides. While specific studies detailing extensive reactions of this compound with a wide range of other alkoxy groups are not abundant, the principles of nucleophilic aromatic substitution suggest that reactions with other sodium alkoxides (e.g., sodium ethoxide, sodium isopropoxide) would proceed to yield the corresponding 2-alkoxy-6-bromo-4-methoxypyridine derivatives. The reaction rate and yield can be influenced by the steric bulk of the incoming alkoxide.
| Reactant | Nucleophile | Product |
| 2,4,6-Tribromopyridine | Sodium Methoxide | This compound |
| This compound | Sodium Ethoxide (predicted) | 2-Bromo-6-ethoxy-4-methoxypyridine |
| This compound | Sodium Isopropoxide (predicted) | 2-Bromo-6-isopropoxy-4-methoxypyridine |
The bromine atoms on this compound serve as versatile handles for the introduction of other functional groups, leading to a variety of substituted pyridine derivatives.
One common transformation is the reaction with amines. Analogous to the reactions of 2,6-dibromopyridine (B144722), which can be selectively mono-aminated to produce compounds like 2-amino-6-bromopyridine, it is expected that this compound would react similarly with amines under controlled conditions to yield 2-amino-6-bromo-4-methoxypyridine derivatives dissertationtopic.netgeorgiasouthern.edugeorgiasouthern.edu. Further reaction could lead to the formation of 2,6-diamino-4-methoxypyridine.
Another important method for creating substituted pyridine derivatives is through metal-halogen exchange followed by reaction with an electrophile. For example, this compound can be treated with a strong base like n-butyllithium to replace one of the bromine atoms with lithium. This lithiated intermediate can then react with various electrophiles. For instance, reaction with pivalonitrile followed by acid hydrolysis yields a ketone derivative arkat-usa.org. Similarly, reaction with dimethylformamide (DMF) introduces a carboxaldehyde group arkat-usa.org.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. core.ac.uklibretexts.orgyoutube.comyoutube.com Although specific examples starting from this compound are not extensively documented in readily available literature, this class of compounds is an ideal substrate for such reactions, allowing for the introduction of aryl, vinyl, or alkyl groups at the bromine-bearing positions.
| Reaction Type | Reagents | Resulting Functional Group |
| Amination | Amines (e.g., NH3, RNH2) | Amino group (-NH2, -NHR) |
| Lithiation/Electrophilic Quench | 1. n-BuLi 2. Pivalonitrile/H+ | Ketone |
| Lithiation/Electrophilic Quench | 1. n-BuLi 2. DMF | Carboxaldehyde (-CHO) |
| Suzuki-Miyaura Coupling (predicted) | Arylboronic acid, Pd catalyst, base | Aryl group |
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, leading to the formation of pyridinium (B92312) salts. The subsequent reactivity of these salts can be influenced by the substituents on the pyridine ring.
4-methoxypyridine (B45360) and its derivatives are known to react with alkylating agents, such as methyl iodide, at the nitrogen atom to form N-alkylpyridinium salts. In the absence of a solvent, the reaction of 4-methoxypyridine with methyl iodide exclusively yields the 4-methoxy-1-methylpyridinium salt. It is anticipated that this compound would undergo a similar reaction, where the pyridine nitrogen attacks the methyl group of methyl iodide, resulting in the formation of 2,6-dibromo-4-methoxy-1-methylpyridinium iodide.
The presence of electron-withdrawing groups on the pyridine ring can facilitate the conversion of N-methyl-4-methoxypyridinium salts to the corresponding 1-methyl-4-pyridone derivatives, particularly in the presence of a solvent. The two bromine atoms in this compound act as strong electron-withdrawing groups. Therefore, upon formation of the 2,6-dibromo-4-methoxy-1-methylpyridinium salt, a subsequent reaction can occur where the iodide ion attacks the methyl group of the methoxy substituent in an SN2 reaction. This de-methylation of the methoxy group, followed by rearrangement, leads to the formation of the more stable 2,6-dibromo-1-methyl-4-pyridone. The presence of a solvent is believed to favor the formation of the 1-methylpyridone.
| Starting Material | Reagent | Intermediate | Final Product | Conditions |
| This compound | Methyl Iodide | 2,6-Dibromo-4-methoxy-1-methylpyridinium iodide | 2,6-Dibromo-1-methyl-4-pyridone | Presence of a solvent |
Reactivity of the Pyridine Nitrogen
Cross-Coupling Chemistry
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of complex molecules. For this compound, these reactions primarily occur at the C-Br bonds, with palladium catalysts being particularly effective in facilitating these transformations.
Palladium-Catalyzed Reactions
Palladium catalysts are widely employed for their ability to catalyze a broad range of cross-coupling reactions under relatively mild conditions and with high functional group tolerance. The reactivity of the C-Br bonds in this compound makes it an excellent substrate for such transformations.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction has been successfully applied to dihalogenated pyridines to introduce aryl and alkyl substituents. For instance, the exhaustive alkylation of 2,6-dichloropyridine (B45657) with heptyl boronic pinacol (B44631) ester has been achieved in high yield using a palladium acetate (B1210297) catalyst with a sterically hindered phosphine (B1218219) ligand. nih.gov Similarly, 2,6-dibromopyridine undergoes efficient double coupling with aryl boronic acids under microwave irradiation, significantly reducing reaction times. While specific data for this compound is not extensively detailed in the provided search results, the reactivity of similar dihalopyridines suggests its high potential as a substrate in Suzuki-Miyaura couplings for the synthesis of 2,6-disubstituted-4-methoxypyridines. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.govbeilstein-journals.orgscispace.comlibretexts.org
Table 1: Illustrative Suzuki-Miyaura Coupling of Dihalopyridines This table is based on reactions of similar dihalopyridines and serves as a predictive model for this compound.
| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 2,6-Diheptylpyridine | 94 |
| 2,6-Dibromopyridine | Aryl boronic acid | Pd[dppf]Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O (MW) | 2,6-Diarylpyridine | Moderate to High |
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org This method is valued for the stability of organostannanes to air and moisture. wikipedia.org Stille-type cross-coupling procedures have been effectively used to prepare a variety of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines in high yields. acs.org The reaction tolerates a wide range of functional groups, making it a versatile tool for the synthesis of complex pyridine derivatives. organic-chemistry.org Although specific examples with this compound are not provided in the search results, its structural similarity to other dihalopyridines suggests its suitability as a substrate for Stille coupling to introduce diverse organic moieties.
Other Metal-Catalyzed Transformations (e.g., Negishi, Sonogashira)
Beyond Suzuki and Stille couplings, other palladium-catalyzed reactions such as the Negishi and Sonogashira couplings further expand the synthetic utility of this compound.
The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. wikipedia.orgresearchgate.net This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The preparation of unsymmetrical bipyridines from 2-bromopyridine (B144113) has been demonstrated using this method. wikipedia.orgorgsyn.orgorgsyn.org Given the reactivity of the C-Br bonds, this compound is expected to be a viable substrate for Negishi coupling.
The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orggold-chemistry.orglibretexts.org This reaction is conducted under mild conditions and is widely used in the synthesis of pharmaceuticals and natural products. wikipedia.orggold-chemistry.org The reactivity of aryl bromides in Sonogashira couplings suggests that this compound could be effectively coupled with various terminal alkynes to introduce alkynyl functional groups at the 2 and 6 positions. organic-chemistry.orglibretexts.org
Derivatization Strategies for Advanced Functionalization
Further functionalization of the pyridine ring can be achieved through various derivatization strategies, allowing for the introduction of new chemical handles for subsequent transformations.
Introduction of Carboxylic Groups
The introduction of carboxylic acid groups onto the pyridine scaffold can provide a handle for a variety of chemical modifications, such as amidation or esterification. While a direct method for the carboxylation of this compound is not explicitly detailed, the existence of 2,6-Dibromopyridine-4-carboxylic acid suggests that such transformations are feasible within the pyridine system. oist.jp The synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives is an area of interest for creating building blocks for bioactive molecules and functional materials. nih.govresearchgate.netgoogle.comansto.gov.au One approach could involve the conversion of the bromo groups to carboxylic acid functionalities, potentially through a sequence of metal-halogen exchange followed by reaction with carbon dioxide.
Formation of Hydroxymethyl and Bromomethyl Pyridine Derivatives
The bromine atoms at the 2- and 6-positions of this compound are susceptible to metal-halogen exchange, which provides a powerful method for introducing other functional groups. This reactivity is central to the synthesis of hydroxymethyl and, subsequently, bromomethyl derivatives.
A primary route to introduce a hydroxymethyl group is through selective monolithiation followed by reaction with an electrophile. The reaction of this compound with one equivalent of an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can selectively replace one of the bromine atoms with lithium. The resulting lithiated intermediate is a potent nucleophile. Quenching this intermediate with formaldehyde (B43269) (HCHO) yields the corresponding hydroxymethyl derivative, (6-bromo-4-methoxypyridin-2-yl)methanol (B13085222). This type of regioselective metalation and subsequent functionalization is a well-established strategy for modifying brominated pyridines arkat-usa.orgresearchgate.net.
The resulting (6-bromo-4-methoxypyridin-2-yl)methanol can then be converted into its bromomethyl analog. This transformation is typically achieved using standard brominating agents that convert primary alcohols to alkyl bromides. Reagents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) are commonly employed for this purpose. The reaction substitutes the hydroxyl group with a bromine atom, yielding 2-bromo-6-(bromomethyl)-4-methoxypyridine. These bromomethylated pyridines are valuable as versatile intermediates for further elaboration in organic synthesis .
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | 1. n-BuLi, THF, -78 °C 2. HCHO | (6-Bromo-4-methoxypyridin-2-yl)methanol | Metal-Halogen Exchange / Nucleophilic Addition |
Synthesis of Complex Ligands (e.g., Terpyridines)
This compound serves as a key building block for the synthesis of more complex molecular architectures, particularly polydentate ligands like terpyridines. Terpyridines are highly valued for their ability to form stable complexes with a wide range of metal ions, making them crucial components in supramolecular chemistry, materials science, and catalysis tue.nlresearchgate.net.
The synthesis of 4'-methoxy-2,2':6',2''-terpyridine from this compound is efficiently accomplished using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method, involving the reaction of the dibromopyridine with two equivalents of a pyridine-2-boronic acid or a corresponding boronate ester. The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate or potassium phosphate (B84403) nih.govarkat-usa.orgresearchgate.net.
Alternatively, the Stille cross-coupling reaction can be employed. This method involves coupling this compound with two equivalents of a 2-pyridylstannane reagent, such as 2-(tributylstannyl)pyridine, again using a palladium catalyst researchgate.net. Both the Suzuki and Stille reactions are highly effective for the formation of carbon-carbon bonds between aromatic rings, allowing for the construction of the terpyridine scaffold with the central pyridine ring derived from the starting dibromide mdpi.com.
| Starting Material | Coupling Partner | Catalyst / Conditions | Product | Reaction Type |
|---|---|---|---|---|
| This compound | Pyridine-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4'-Methoxy-2,2':6',2''-terpyridine | Suzuki-Miyaura Cross-Coupling |
Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
The IR spectrum of 2,6-Dibromo-4-methoxypyridine will exhibit characteristic absorption bands corresponding to its functional groups:
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methoxy (B1213986) group will appear just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.
C=C and C=N Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine (B92270) ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-O Stretching (Ether): A strong absorption band corresponding to the C-O stretching of the methoxy group is expected in the region of 1200-1300 cm⁻¹ (asymmetric stretching) and around 1000-1100 cm⁻¹ (symmetric stretching).
C-Br Stretching: The carbon-bromine stretching vibrations occur at lower frequencies, typically in the fingerprint region between 500 and 600 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (-OCH₃) | Stretching | 2850 - 2960 |
| Aromatic C=C, C=N | Stretching | 1400 - 1600 |
| C-O (Ether) | Asymmetric Stretching | 1200 - 1300 |
| C-O (Ether) | Symmetric Stretching | 1000 - 1100 |
| C-Br | Stretching | 500 - 600 |
In the solid state, molecules of this compound can interact through various intermolecular forces. While the molecule lacks traditional hydrogen bond donors (like O-H or N-H), weak hydrogen bonds of the C-H···N or C-H···O type could potentially exist. However, a more significant intermolecular interaction in this and similar halogenated compounds is halogen bonding. eie.gr
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the case of this compound, the bromine atoms could potentially form halogen bonds with the nitrogen atom of a neighboring molecule (Br···N). These interactions can influence the vibrational frequencies observed in the IR spectrum, particularly those of the pyridine ring. A detailed analysis of the IR spectrum in the solid state, compared to the solution or gas phase, could reveal shifts in the C=N or ring vibration bands, providing evidence for such intermolecular interactions. Computational studies on pyridine-perfluorohaloarene complexes have shown that changes in IR spectra can be correlated with intermolecular interaction energy components. eie.gr
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula. rsc.org The power of HRMS lies in its ability to distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov For this compound, with the molecular formula C₆H₅Br₂NO, the theoretical exact mass can be calculated based on the masses of its most abundant isotopes.
HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to this exact mass, confirming the elemental composition and distinguishing it from other potential isobaric compounds. This precise mass measurement is a critical step in the unequivocal identification of the molecule. gcms.cz
Table 1: Theoretical Exact Mass Calculation for C₆H₅Br₂NO This interactive table details the calculation of the monoisotopic mass for this compound based on its constituent elements.
| Element | Quantity | Isotope | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | 6 | ¹²C | 12.000000 | 72.000000 |
| Hydrogen | 5 | ¹H | 1.007825 | 5.039125 |
| Bromine | 2 | ⁷⁹Br | 78.918337 | 157.836674 |
| Nitrogen | 1 | ¹⁴N | 14.003074 | 14.003074 |
| Oxygen | 1 | ¹⁶O | 15.994915 | 15.994915 |
| Total | | | | 264.873788 |
Note: The calculation uses the most abundant isotopes. The presence of two bromine atoms leads to a characteristic isotopic pattern.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is routinely used to assess the purity of volatile and semi-volatile compounds and to confirm their identity. nih.gov
In a GC-MS analysis of this compound, the sample is first vaporized and passed through a chromatographic column. A pure sample would ideally yield a single peak in the resulting chromatogram, with a characteristic retention time under specific analytical conditions. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum serves as a molecular fingerprint.
A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). The presence of two bromine atoms in the molecule results in a distinctive pattern for the molecular ion (M⁺) peak, which appears as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.
Table 2: Expected Molecular Ion Cluster in the Mass Spectrum of this compound This table illustrates the theoretical isotopic pattern for the molecular ion of a dibrominated compound like this compound.
| Ion | Isotopic Composition | Theoretical m/z | Expected Relative Intensity |
|---|---|---|---|
| [M]⁺ | C₆H₅(⁷⁹Br)₂NO | ~265 | ~1 |
| [M+2]⁺ | C₆H₅(⁷⁹Br)(⁸¹Br)NO | ~267 | ~2 |
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid.
An SC-XRD analysis of this compound would provide precise atomic coordinates, allowing for the definitive confirmation of its covalent framework. This data is crucial for understanding the molecule's geometry and steric properties. The results of such an analysis are typically deposited in crystallographic databases.
Table 3: Typical Parameters Determined by Single Crystal XRD Analysis This table lists the key crystallographic data points that would be obtained from a successful SC-XRD experiment on this compound.
| Parameter | Description |
|---|---|
| Crystal System | The crystal's classification based on its atomic lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The mathematical description of the symmetry elements present in the crystal structure. |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |
| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
Beyond the structure of a single molecule, SC-XRD also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by non-covalent supramolecular interactions. nih.gov For this compound, several types of interactions are expected to play a key role in its solid-state architecture.
UV-Visible Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, this typically involves π → π* and n → π* transitions.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyridine ring. The positions of the absorption maxima (λ_max) are influenced by the substituents on the ring. Both the bromine atoms and the methoxy group are considered auxochromes, which are groups that can modify the absorption characteristics of a chromophore. The methoxy group, being an electron-donating group, and the halogen atoms are likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted pyridine. The spectrum provides valuable information about the electronic structure of the molecule.
Electronic Absorption Spectra and Solvatochromism
There is no available scientific literature detailing the electronic absorption spectra of this compound in various solvents. Consequently, a study of its solvatochromism, which involves the analysis of shifts in its spectral bands in response to solvent polarity, cannot be presented.
Study of Micellization Behavior
No studies on the micellization behavior of this compound have been found in the public domain. This includes a lack of data on its critical micelle concentration (CMC) or any investigation into its potential to form aggregates in solution.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is often employed to determine various molecular properties with a favorable balance between accuracy and computational cost. While DFT studies have been conducted on numerous pyridine (B92270) derivatives to analyze their properties, specific findings for 2,6-Dibromo-4-methoxypyridine are not documented.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. An analysis of the electronic structure provides information about the distribution of electrons within the optimized geometry. For this compound, the specific optimized structural parameters and detailed electronic structure analysis are not available in published research.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A detailed FMO analysis, including the energy levels and spatial distribution of the HOMO and LUMO for this compound, has not been reported.
Molecular Electrostatic Potential (MEP) Visualization
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This visualization is crucial for predicting how a molecule will interact with other charged species. An MEP map for this compound, which would identify potential sites for electrophilic and nucleophilic attack, is not found in the existing literature.
Vibrational Frequency Calculations and Spectroscopic Correlation
Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Correlating these calculated frequencies with experimental spectra helps in the assignment of vibrational modes to specific molecular motions. A theoretical vibrational analysis for this compound has not been published, precluding a detailed spectroscopic correlation.
Quantum Chemical Calculations
Quantum chemical calculations apply the principles of quantum mechanics to study chemical phenomena. These methods provide fundamental insights into molecular stability and properties.
Energy Minimization and Stability Studies
Energy minimization is the process of finding the molecular geometry with the lowest potential energy, which corresponds to the most stable conformation of the molecule. Such studies are foundational for understanding a compound's intrinsic stability. Specific quantum chemical calculations detailing the energy minimization and resulting stability of this compound are not currently available in scientific literature.
In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature
While the compound is cited in the synthesis of advanced materials, including iridium(III) phosphors and anthracene-based nanotubes, the computational analyses reported in these studies are consistently applied to the final, larger molecular structures rather than to the this compound precursor itself.
For instance, studies involving the synthesis of novel phosphors mention the use of the Polarizable Continuum Model (PCM) to simulate solvent effects; however, these calculations are performed on the final iridium complexes to understand their photophysical properties, not on the starting pyridine derivative.
Similarly, while Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions, and has been mentioned in the context of complex supramolecular structures derived from this compound, no dedicated crystallographic or theoretical study detailing such an analysis for the compound itself has been identified. The crystal structure of this compound, a prerequisite for such an analysis, does not appear to be publicly documented.
The specific areas where information is currently lacking include:
Applications in Medicinal Chemistry and Materials Science
Role as Synthetic Intermediates for Bioactive Molecules
2,6-Dibromo-4-methoxypyridine serves as a crucial starting material or intermediate in the synthesis of molecules with significant biological activity. The bromine atoms can be selectively replaced or used in cross-coupling reactions, while the methoxy (B1213986) group influences the electronic properties of the pyridine (B92270) ring.
Precursors for Pharmaceutical Agents
The compound is a key precursor in the development of various pharmaceutical agents targeting a range of diseases.
In the search for treatments for Alzheimer's disease, Gamma-Secretase Modulators (GSMs) have emerged as a promising therapeutic strategy. These molecules allosterically modulate the γ-secretase enzyme to suppress the formation of the fibrillogenic Aβ42 peptide, favoring shorter, non-toxic isoforms. The insertion of a methoxypyridine motif into the core structure of GSMs has been shown to improve both their potency in reducing Aβ42 production and their physicochemical properties, such as solubility.
While not always the direct starting material, the core methoxypyridine structure of advanced GSMs is constructed from dibromopyridine precursors. For instance, the synthesis of a potent GSM series involved the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) to generate a key intermediate, 6-bromo-2-methoxy-3-aminopyridine. This highlights the utility of the dibromo-pyridine framework in accessing the desired methoxypyridine core essential for enhanced biological activity. The resulting methoxypyridine-containing GSMs demonstrated significant improvements in inhibiting Aβ42 formation.
Table 1: In Vitro Activity of Methoxypyridine-Derived GSMs This table is interactive. Users can sort columns by clicking on the headers.
| Compound | Aβ42 IC₅₀ (nM) | Aβ40 IC₅₀ (nM) | Aβ38 IC₅₀ (nM) |
|---|---|---|---|
| 22d | 58 | 1500 | 2500 |
| 31d | 30 | 1200 | 1800 |
| 33d | 25 | 1000 | 1500 |
In a review of the available scientific literature, no specific examples were found detailing the use of this compound as a direct precursor for the synthesis of topical antiandrogens.
This compound has been identified as a key intermediate in the synthesis of novel compounds designed to treat inflammatory and autoimmune disorders. Patent literature describes its use in the creation of inhibitors for critical inflammatory signaling pathways. For example, the compound is used as a reactant in the synthesis of pyrrolidinone derivatives that act as inhibitors of NF-κB Inducing Kinase (NIK), a crucial component in the NF-κB signaling pathway that governs inflammation. google.com
Furthermore, it serves as a starting material for creating heterocyclic inhibitors of CBP/p300, which are involved in processes that can lead to inflammatory conditions. googleapis.com Its role extends to the synthesis of alkynyl alcohols intended to treat diseases associated with the overactivation of the NF-κB pathway, such as various inflammatory conditions. google.com In these syntheses, the dibromo-substituted pyridine core undergoes palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to build more complex molecular architectures. google.comgoogle.com
Building Blocks for Natural Products and Alkaloid Total Synthesis
The synthesis of complex natural products and alkaloids often relies on versatile and functionalized building blocks. This compound serves this role in synthetic strategies aimed at alkaloid total synthesis. arkat-usa.org Researchers have utilized this compound in directed metalation and metal-halogen exchange reactions to create more elaborate structures. arkat-usa.orgresearchgate.net
A specific application involves the conversion of this compound into this compound-3-carboxaldehyde. arkat-usa.orgncsu.edu This transformation introduces a new functional group (an aldehyde) onto the pyridine ring, providing a handle for further synthetic manipulations. This aldehyde derivative is a more advanced intermediate, specifically designed for use in the multi-step total synthesis of alkaloids. arkat-usa.orgresearchgate.net
Catalytic Applications
While this compound is not typically used as a catalyst itself, it is an essential building block for the synthesis of complex ligands that are integral to advanced catalytic systems and materials science. nih.govacs.org
Its utility is demonstrated in the multi-step creation of sophisticated ditopic ligands. In one example, this compound was synthesized from 2,6-dibromopyridine (B144722) and subsequently used in a Suzuki coupling reaction as part of the pathway to a larger, complex ligand. nih.govacs.org This ligand was then used to form a heteroleptic Chromium(III) complex, which acts as a "complex-as-ligand." This chromium complex is designed to bind with other metal ions, such as Erbium(III), to create intricate metallosupramolecular assemblies. These final assemblies are engineered to facilitate intramolecular energy transfer, a key process in photocatalysis and the development of new optical materials. nih.govacs.org
The compound's reactivity in palladium-catalyzed reactions also underscores its importance in constructing complex molecules, where it serves as a scaffold to which other chemical moieties are attached. googleapis.com
Chiral Ligands in Asymmetric Catalysis
The development of general methods to produce chiral pyridine derivatives is highly sought after due to their importance in medicinal chemistry. nih.gov Asymmetric catalysis has become a powerful approach for the construction of chiral compounds in an enantioselective way. nih.gov The creation of novel chiral ligands and catalysts that can effectively induce asymmetry is a crucial aspect of modern chemical synthesis. nih.gov
While not a chiral ligand itself, this compound serves as a valuable precursor for the synthesis of molecules that are employed in asymmetric catalysis. For example, derivatives of this compound can be transformed into optically active alcohols. One documented process involves the conversion of a derivative of this compound into an optically active alcohol with 93% yield and 90% optical purity. chemicalbook.comchemicalbook.com This conversion is achieved through a hydrogen transfer type asymmetric reduction, which is catalyzed by an asymmetric ruthenium catalyst, RuCl(S,S)-Tddpen. chemicalbook.comchemicalbook.com Such chiral alcohols can then be utilized as building blocks for more complex chiral ligands.
The general strategy often involves using a chiral catalyst, such as a copper-chiral diphosphine ligand complex, to perform highly enantioselective catalytic transformations on pyridine derivatives. nih.gov This allows for access to a wide variety of alkylated chiral pyridines. nih.gov The functional group tolerance of these catalytic systems enables further synthetic modifications of the chiral pyridine products, such as the creation of piperidine (B6355638) or tetrazole derivatives, which are common motifs in pharmaceuticals. nih.gov
Catalysts in Dearomatization Reactions of Pyridinium (B92312) Ions
The nucleophilic dearomatization of pyridines is a primary synthetic route to produce highly functionalized dihydropyridines (DHPs), which are significant structures in medicinally relevant compounds. mdpi.com This reaction typically requires the activation of the pyridine ring by functionalizing the nitrogen atom, which creates a pyridinium ion that is sufficiently electrophilic to be attacked by a nucleophile. mdpi.com
Catalytic methodologies have been developed for the enantioselective dearomative alkylation of pyridine derivatives. nih.gov One such method involves the dearomatization of in situ-formed N-acylpyridinium salts using Grignard reagents as nucleophiles and a chiral copper (I) complex as the catalyst. nih.govacs.org This approach provides direct access to nearly enantiopure chiral dihydro-4-pyridones with yields of up to 98%. nih.gov
However, the reactivity of substituted 4-methoxypyridines in these reactions can be challenging. It has been noted that substituted derivatives of 4-methoxypyridine (B45360) are often not successful candidates for nucleophilic additions because of a reduced tendency to form the necessary pyridinium ions. nih.govacs.org In a study exploring the scope of 4-methoxypyridine derivatives, 2-phenyl- and 2-bromo-4-methoxypyridines did not result in any conversion under the optimized reaction conditions for dearomative addition of Grignard reagents. nih.govacs.org This highlights the significant influence of substituents on the pyridine ring's reactivity.
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 4-methoxy-2-methylpyridine | Corresponding dihydro-4-pyridone | 66 | 96 |
| 4-methoxy-2-ethylpyridine | Corresponding dihydro-4-pyridone | 61 | 94 |
| 4-methoxy-2-isopropylpyridine | Corresponding dihydro-4-pyridone | 51 | 80 |
| 4-methoxy-2-butylpyridine | Corresponding dihydro-4-pyridone | 58 | 97 |
| 4-methoxyquinoline | Corresponding dihydro-4-pyridone | 75 | 97 |
| 2-phenyl-4-methoxypyridine | No conversion | - | - |
| 2-bromo-4-methoxypyridine (B110594) | No conversion | - | - |
More recent developments include a copper-catalyzed C4-selective addition of silicon nucleophiles to prochiral pyridinium triflates, which proceeds with excellent enantioselectivities. chemistryviews.org These dearomatization reactions provide valuable synthetic pathways to create three-dimensional structures from flat aromatic substrates with a high degree of regio- and enantiocontrol. chemistryviews.org
Advanced Materials Applications
The compound this compound is utilized in the formulation of specialty chemicals and materials. chemimpex.com Its stability and compatibility with diverse reaction conditions make it suitable for use in complex synthetic pathways for creating innovative products. chemimpex.com
Electronic Materials and Liquid Crystals
The pyridine core is a component in the design of liquid crystalline materials. researchgate.net Liquid crystals with high birefringence are essential for various display applications. mdpi.com The molecular structure required for liquid crystals typically involves a rigid core, often composed of two or more rings. mdpi.com Molecules with a pyridine core, particularly 2-methoxypyridine (B126380) derivatives, have been investigated for their liquid crystalline properties. researchgate.net The presence of polar substituents significantly influences the formation of the mesophase over a wide thermal range. researchgate.net For instance, a lateral cyano group attached to the pyridine core can induce a nematic phase. researchgate.net
The structure of this compound, featuring a central pyridine ring, makes it a potential building block for more complex molecules with liquid crystalline properties. The bromine atoms can be substituted through cross-coupling reactions to introduce other aromatic rings, such as biphenyl (B1667301) moieties, which are known to promote mesogenic properties through π-π stacking interactions. mdpi.comresearchgate.net The design of such molecules is critical for achieving the desired properties, such as the temperature range of the nematic phase, birefringence, and dielectric anisotropy. mdpi.com
Polymeric Coordination Complexes and Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov They are noted for their high porosity, chemical stability, and large surface-to-volume ratios, making them excellent platforms for heterogeneous catalysis. nih.govyoutube.com
The pyridine moiety is a common structural unit in ligands used for the synthesis of coordination polymers and MOFs. mdpi.comchimia.ch The nitrogen atom of the pyridine ring can coordinate to metal centers. Ligands based on 2,2'-bipyridine, which contains two pyridine rings, are widely used due to their strong chelating ability. chimia.ch this compound can serve as a versatile precursor to synthesize more complex, functionalized pyridine-based linkers for MOF construction. The bromo-substituents at the 2- and 6-positions provide reactive sites for elaboration into multidentate ligands capable of bridging metal centers to form extended 3D networks. whiterose.ac.uk The properties of the resulting MOFs, such as pore size and catalytic activity, can be tuned by the choice of the organic linker and the metal ion. youtube.com MOFs have shown significant potential in applications like gas storage, separations, and catalysis, including the photocatalytic conversion of CO2 into fuels. mdpi.commdpi.com
Dyes and Solvatochromic Materials
Solvatochromic materials are compounds that change color in response to the polarity of the solvent. mdpi.com This property arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. Chalcone derivatives and other compounds with a delocalized π-electron system are often investigated for their photophysical properties, including solvatochromism. mdpi.com
The structure of this compound contains features that make it a candidate for development into dyes and solvatochromic materials. The pyridine ring is an aromatic system that can be part of a larger conjugated system. The methoxy group (-OCH3) is an electron-donating group, while the nitrogen atom in the pyridine ring acts as an electron-withdrawing group. This inherent electronic asymmetry can be enhanced by further functionalization. Through chemical modification, particularly at the reactive bromine positions, it is possible to introduce strong electron-donating or electron-withdrawing groups to create a "push-pull" electronic structure, which is a common design feature in solvatochromic dyes. researchgate.net
Immobilization onto Functionalized Supports
The immobilization of catalysts onto solid supports is a crucial technique for improving their stability and enabling their recovery and reuse over multiple reaction cycles. mdpi.com While much of the literature focuses on enzyme immobilization, the principles can be extended to small molecule catalysts, such as those derived from this compound. nih.govnih.gov
A common strategy involves the covalent attachment of the catalyst to a pre-existing support material. mdpi.com Supports can be inorganic materials like silica (B1680970) and titania nanoparticles or organic polymers. mdpi.com The surface of these supports is often functionalized with reactive groups, such as epoxy, amino, or aldehyde groups, which can form stable covalent bonds with the catalyst. mdpi.comresearchgate.net
For a molecule like this compound, or a catalyst derived from it, immobilization could be achieved by first modifying its structure to introduce a suitable functional group. For example, one of the bromo-groups could be replaced with a linker arm terminating in an amine or thiol group. This functionalized catalyst could then be reacted with an epoxy-activated support, forming a stable covalent linkage. nih.gov This heterofunctional support approach allows for the rigidification of the catalyst, which can enhance its stability and performance. researchgate.net The choice of support and immobilization technique can be tailored to optimize the properties of the resulting heterogeneous catalyst. nih.gov
Preparation of Ligands for Biomimetic Metal Ion Chelates
Biomimetic chemistry seeks to mimic biological systems to create novel molecules with specific functions. In this context, the synthesis of ligands that can selectively bind to metal ions is of great interest for applications in catalysis, diagnostics, and therapeutics. The pyridine ring is a common motif in the coordination sphere of metalloproteins, making pyridine-based ligands excellent candidates for biomimetic studies. This compound serves as a valuable precursor for the synthesis of such ligands, primarily through nucleophilic substitution reactions at the 2- and 6-positions.
The bromine atoms on the pyridine ring are susceptible to displacement by a variety of nucleophiles, particularly amines. This reactivity allows for the introduction of nitrogen-containing side chains that can act as metal-coordinating groups. A common and effective method for achieving this transformation is the copper-catalyzed amination reaction. researchgate.net This reaction allows for the controlled formation of C-N bonds, enabling the synthesis of a diverse range of aminopyridine derivatives.
A general synthetic approach involves the reaction of this compound with an appropriate amine in the presence of a copper(I) catalyst and a suitable base. The reaction conditions can be tuned to achieve either mono- or di-substitution, providing access to a variety of ligand topologies. For instance, reaction with a primary amine can lead to the formation of a bidentate ligand, while the use of a diamine or a polyamine can result in the synthesis of more complex polydentate ligands capable of forming highly stable metal complexes.
The methoxy group at the 4-position of the pyridine ring plays a crucial role in these ligands. As an electron-donating group, it increases the electron density on the pyridine nitrogen, thereby enhancing its ability to coordinate to metal ions. This electronic tuning can influence the stability and reactivity of the resulting metal complexes.
Table 1: Representative Copper-Catalyzed Amination Reactions of this compound for Ligand Synthesis
| Amine Nucleophile | Potential Ligand Structure | Potential Metal Coordination |
| Primary Amine (e.g., methylamine) | 2,6-bis(methylamino)-4-methoxypyridine | Bidentate (N,N') |
| Diamine (e.g., ethylenediamine) | Ligand with two pyridine units bridged by an ethylenediamine (B42938) linker | Tetradentate (N,N,N',N') |
| Amino Acid Ester | Chiral ligand with coordinating nitrogen and carbonyl oxygen atoms | Tridentate (N,N',O) |
Anchoring of Sensitizers for Dye-Sensitized Solar Cells (DSCs)
Dye-sensitized solar cells (DSCs) represent a promising technology for the conversion of solar energy into electricity. A key component of a DSC is the sensitizer (B1316253), a dye molecule that absorbs light and injects electrons into a semiconductor material, typically titanium dioxide (TiO₂). The efficiency of a DSC is highly dependent on the chemical structure of the dye, including the nature of the anchoring group that binds the dye to the TiO₂ surface.
Pyridine-based structures are frequently incorporated into dye sensitizers due to their excellent photophysical properties and stability. This compound can be utilized as a starting material for the synthesis of the anchoring component of these dyes. The synthetic strategy often involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce a conjugated system at one or both of the bromine-substituted positions. wikipedia.orglibretexts.orgorganic-chemistry.org
The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. This reaction is a powerful tool for constructing the π-conjugated bridge that is characteristic of many organic dyes used in DSCs. This conjugated system is essential for efficient light harvesting and charge transfer.
A plausible synthetic route would involve a selective Sonogashira coupling of this compound with a terminal alkyne that contains a precursor to an anchoring group, such as a protected carboxylic acid or a cyano group. Subsequent modification of this precursor would yield the final anchoring group capable of binding to the TiO₂ surface. The remaining bromo-position could be further functionalized to introduce other parts of the dye molecule, such as a donor group.
The electron-donating methoxy group at the 4-position can have a beneficial effect on the performance of the dye. It can help to modulate the electronic energy levels of the dye, facilitating efficient electron injection from the dye's excited state into the conduction band of the TiO₂.
Table 2: Plausible Synthetic Steps for an Anchoring Group from this compound
| Reaction Step | Reagents and Conditions | Resulting Intermediate/Product |
| 1. Mono-Sonogashira Coupling | Terminal alkyne with protected anchoring group, Pd catalyst, Cu(I) cocatalyst, base | 2-Alkynyl-6-bromo-4-methoxypyridine derivative |
| 2. Functionalization of second bromo-position | Further coupling reaction (e.g., Suzuki, Stille) to add a donor group | Complete dye precursor with a protected anchor |
| 3. Deprotection of Anchoring Group | Appropriate deprotection conditions (e.g., acid or base hydrolysis) | Final dye sensitizer with a functional anchoring group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
